

# Rucaparib metabolism CYP2D6 CYP1A2 CYP3A4 enzymes

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## Compound Focus: Rucaparib Phosphate

CAS No.: 459868-92-9

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## Metabolic Characterization and Enzymology

Rucaparib is an orally available small-molecule inhibitor of PARP1, PARP2, and PARP3 enzymes [1] [2]. Its metabolic pathways and interaction potential are characterized as follows:

- **Primary Metabolism:** Rucaparib is primarily metabolized by **CYP2D6**, and to a lesser extent by **CYP1A2** and **CYP3A4** [1] [2] [3]. In vitro studies using human liver microsomes estimate the fraction of metabolism (fm) catalyzed by CYP1A2 at 0.27 and by CYP3A4 at 0.64 [4].
- **Additional Pathways:** Beyond CYP-mediated oxidation, rucaparib also undergoes N-demethylation, N-methylation, and glucuronidation [2]. Seven metabolites have been identified, with M324 being the most abundant in plasma; this metabolite is not biologically active against PARP [1] [5].
- **Elimination Routes:** After a single oral dose, mean terminal half-life is 25.9 hours [5]. Recovery data shows that metabolism and hepatobiliary excretion are the major routes of elimination, with renal and hepatic clearance estimated to represent ~30% and ~70% of total clearance, respectively [5].

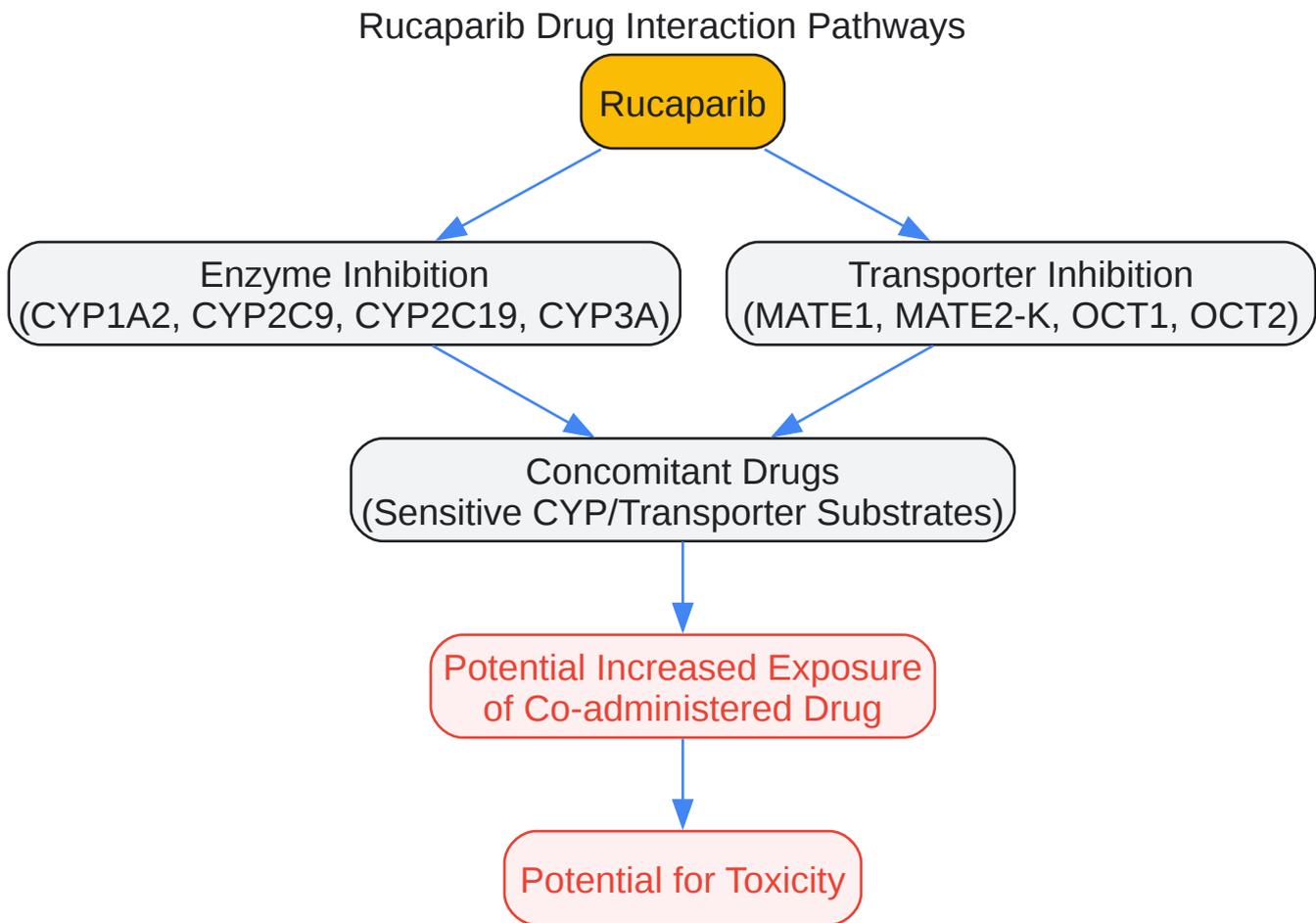
## Quantitative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for rucaparib at the approved dose of 600 mg twice daily.

Parameter	Value at Steady State (Mean ± CV%)	Notes / Conditions
Absolute Bioavailability	36% (range 30-45%) [1]	Oral tablet [6].
C <sub>max,ss</sub>	1940 ng/mL (54%) [1] [6]	Maximum plasma concentration.
AUC <sub>0-12h</sub>	16,900 h·ng/mL (54%) [1] [6]	Area under the concentration-time curve.
T <sub>max,ss</sub>	1.9 hours (median) [1] [6]	Time to maximum concentration.
Apparent Clearance (CL/F)	44.2 L/h (45%) [2]	At steady state.
Terminal Half-life (t <sub>1/2</sub> )	26 hours (39%) [2]	-
Protein Binding	70.2% [4]	In vitro value.
Food Effect (High-Fat Meal)	C <sub>max</sub> ↑20%; AUC <sub>0-24h</sub> ↑38% [6]	Not clinically significant; can be taken with or without food [1].

## Drug-Drug Interaction (DDI) Potential

Rucaparib can act as both a victim and perpetrator in drug interactions, requiring careful clinical management.



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- **Rucaparib as a "Victim":** As a substrate of CYP2D6, its absorption can be affected by strong CYP inducers or inhibitors [2] [7]. It is also a substrate for efflux transporters P-gp and BCRP [4].
- **Rucaparib as a "Perpetrator":** Static model assessments suggest potential for clinically significant interactions [4].
  - **Enzyme Inhibition:** Rucaparib is a **moderate inhibitor of CYP1A2** and a **weak inhibitor of CYP2C9, CYP2C19, and CYP3A** [1] [7]. Clinical studies show it increased the exposure of caffeine (CYP1A2 substrate) by 2.55-fold and midazolam (CYP3A4 substrate) by 1.38-fold [7].
  - **Transporter Inhibition:** In vitro, rucaparib inhibits **MATE1, MATE2-K, OCT1, and OCT2** transporters [1] [4]. Caution is advised with sensitive substrates of MATEs and OCTs [4].

## Experimental Protocols for Key Assays

Detailed methodologies from key studies provide guidance for investigating rucaparib metabolism and interactions.

## In Vitro ADME and DDI Assessment

This protocol is adapted from Liao et al. (2020) to characterize absorption, distribution, metabolism, excretion, and DDI potential [4].

- **Metabolic Stability in Microsomes:** Incubate rucaparib (1-10  $\mu\text{M}$ ) with pooled human liver microsomes (0.5 mg/mL) in NADPH-generating system. Terminate reactions with acetonitrile at predetermined times (0-60 min). Analyze parent compound disappearance via LC-MS/MS to calculate intrinsic clearance [4].
- **Reaction Phenotyping:** Conduct chemical inhibition studies using specific CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A). Alternatively, use cDNA-expressed recombinant CYP enzymes to identify primary metabolizing enzymes [4].
- **Reversible CYP Inhibition:** Incubate human liver microsomes with CYP-specific probe substrates and rucaparib (0.1-300  $\mu\text{M}$ ). Measure  $\text{IC}_{50}$  values for major CYP enzymes to assess its potential to inhibit the metabolism of co-administered drugs [4].
- **Transporter Assays:** Use transfected cell lines (e.g., MDCKII, HEK293) overexpressing specific human transporters (P-gp, BCRP, OATPs, OCTs, MATEs) to evaluate rucaparib as a substrate or inhibitor [4].

## UPLC-MS/MS Bioanalytical Method

This protocol from recent research provides a rapid, sensitive method for quantifying rucaparib in plasma [8].

- **Chromatography:**
  - **Column:** Acquity UPLC BEH C18 (2.1 mm  $\times$  50 mm, 1.7  $\mu\text{m}$ )
  - **Mobile Phase:** (A) 0.1% formic acid in water; (B) acetonitrile
  - **Gradient:** 90% A to 10% A over 1.0 min, hold until 1.4 min, return to 90% A by 1.5 min.
  - **Flow Rate:** 0.4 mL/min
  - **Run Time:** 2.0 min
  - **Injection Volume:** 2.0  $\mu\text{L}$
- **Mass Spectrometry Detection:**
  - **Ionization:** Positive electrospray (ESI+)
  - **Monitoring Transition:**  $m/z$  324.00  $\rightarrow$  293.02 for rucaparib
  - **Internal Standard:** Fuzuloparib ( $m/z$  472.82  $\rightarrow$  280.99)
- **Sample Preparation:** Protein precipitation with acetonitrile
- **Validation:** The method was linear from **2.0–500 ng/mL**, with intra- and inter-day precision (RSD%) < 7.1% and accuracy (RE%) ranging from -1.2% to 10.9% [8].

## Key Conclusions for Clinical Practice and Research

- **Clinical Management:** No starting dose adjustment is needed for patients with mild to moderate renal or hepatic impairment [1] [5]. However, avoid coadministration with strong CYP3A inducers and carefully monitor patients when co-administering sensitive CYP1A2 substrates or drugs that are transported by MATEs, OCT1, or OCT2 [1] [4] [7].
- **Research Applications:** The provided experimental protocols enable systematic evaluation of rucaparib's metabolic fate and interaction liabilities, which is crucial for drug development and safe clinical application.

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